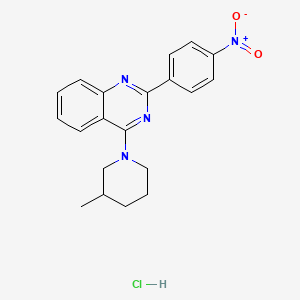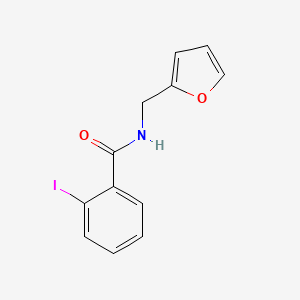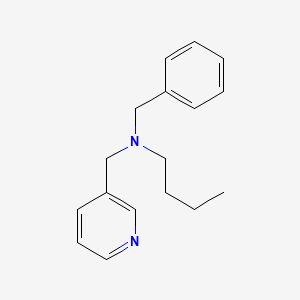
4-(3-methylpiperidin-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-methylpiperidin-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride is a synthetic organic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methylpiperidin-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride typically involves multiple steps, starting with the preparation of the quinazoline core One common method involves the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.
化学反応の分析
Types of Reactions
4-(3-methylpiperidin-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The quinazoline core can be hydrogenated to form dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of 4-(3-methylpiperidin-1-yl)-2-(4-aminophenyl)quinazoline.
Reduction: Formation of 4-(3-methylpiperidin-1-yl)-2-(4-nitrophenyl)dihydroquinazoline.
Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.
科学的研究の応用
4-(3-methylpiperidin-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(3-methylpiperidin-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
類似化合物との比較
Similar Compounds
- 4-(3-methylpiperidin-1-yl)-2-phenylquinazoline
- 4-(3-methylpiperidin-1-yl)-2-(4-methoxyphenyl)quinazoline
- 4-(3-methylpiperidin-1-yl)-2-(4-chlorophenyl)quinazoline
Uniqueness
4-(3-methylpiperidin-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activities.
特性
IUPAC Name |
4-(3-methylpiperidin-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2.ClH/c1-14-5-4-12-23(13-14)20-17-6-2-3-7-18(17)21-19(22-20)15-8-10-16(11-9-15)24(25)26;/h2-3,6-11,14H,4-5,12-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSZWUFKBOKHGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-bromo-N-[5-[(2,4,6-trimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5077957.png)
![(5E)-5-[(5-iodofuran-2-yl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5077959.png)

![2-[2-(2-ethylphenoxy)ethoxy]-5-methylbenzaldehyde](/img/structure/B5077990.png)
![Propan-2-yl 6-methyl-2-{[(pentafluorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5077995.png)
![1-[5-(Dimethylsulfamoyl)-2-methoxybenzoyl]piperidine-4-carboxamide](/img/structure/B5078006.png)

![2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B5078020.png)
![6-(1-azepanyl)-2-phenyl-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione](/img/structure/B5078027.png)

![METHYL 3-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5078042.png)
![Methyl 2-methyl-6-oxo-5-[(1-phenylethyl)carbamoyl]-1,6-dihydropyridine-3-carboxylate](/img/structure/B5078053.png)
![2-(2-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5078057.png)
![N-[[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl]-3-ethoxybenzamide](/img/structure/B5078064.png)
